molecular formula C7H7NO2 B1167530 POLY(GLU, LYS) HYDROBROMIDE CAS No. 119039-90-6

POLY(GLU, LYS) HYDROBROMIDE

Cat. No.: B1167530
CAS No.: 119039-90-6
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Description

Poly(glutamic acid, lysine) hydrobromide is a synthetic copolymer composed of glutamic acid and lysine residues. This compound is known for its unique properties, including its ability to form stable complexes with various molecules, making it useful in a wide range of scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Poly(glutamic acid, lysine) hydrobromide is typically synthesized through the polymerization of glutamic acid and lysine monomers. The process involves the use of hydrobromic acid as a catalyst to facilitate the polymerization reaction. The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired molecular weight and composition of the copolymer.

Industrial Production Methods

In industrial settings, the production of poly(glutamic acid, lysine) hydrobromide involves large-scale polymerization reactors. The monomers are mixed in precise ratios and subjected to polymerization under optimized conditions. The resulting copolymer is then purified and dried to obtain the final product in the form of a white powder.

Chemical Reactions Analysis

Types of Reactions

Poly(glutamic acid, lysine) hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the copolymer.

    Substitution: The copolymer can undergo substitution reactions, where specific functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Substitution reactions often involve the use of reagents like alkyl halides and acyl chlorides in the presence of catalysts.

Major Products

The major products formed from these reactions include various derivatives of poly(glutamic acid, lysine) hydrobromide with modified functional groups, which can enhance or alter the properties of the original copolymer.

Scientific Research Applications

Poly(glutamic acid, lysine) hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and materials.

    Biology: Employed in the study of protein interactions and as a carrier for drug delivery systems.

    Medicine: Utilized in the development of biocompatible materials for medical implants and tissue engineering.

    Industry: Applied in the production of biodegradable plastics and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of poly(glutamic acid, lysine) hydrobromide involves its ability to form stable complexes with various molecules. The copolymer interacts with molecular targets through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. These interactions facilitate the binding and stabilization of the target molecules, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • Poly(glutamic acid, tyrosine) hydrobromide
  • Poly(glutamic acid, alanine) hydrobromide
  • Poly(glutamic acid, phenylalanine) hydrobromide

Uniqueness

Poly(glutamic acid, lysine) hydrobromide is unique due to its specific composition and properties. The presence of both glutamic acid and lysine residues provides a balance of acidic and basic functional groups, allowing for versatile interactions with various molecules. This makes it particularly useful in applications requiring precise control over molecular interactions and stability.

Properties

CAS No.

119039-90-6

Molecular Formula

C7H7NO2

Molecular Weight

0

Origin of Product

United States

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